molecular formula C7H11N3O B6574144 N1-methyl-2-cyano-3-(dimethylamino)acrylamide CAS No. 219793-72-3

N1-methyl-2-cyano-3-(dimethylamino)acrylamide

Cat. No.: B6574144
CAS No.: 219793-72-3
M. Wt: 153.18 g/mol
InChI Key: JONZGHCELDAFSQ-AATRIKPKSA-N
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Description

N1-methyl-2-cyano-3-(dimethylamino)acrylamide is a chemical research reagent designed for investigative applications in host-directed therapy. This compound belongs to a class of 2-cyano-3-acrylamide small molecules identified as deubiquitinase (DUB) inhibitors . DUBs are key regulators of the host inflammatory response and intracellular signaling, making them promising targets for novel therapeutic strategies . Research on structurally related compounds has demonstrated potent anti-infective activity in macrophage models against intracellular pathogens, including murine norovirus (MNV) and Listeria monocytogenes . The proposed mechanism of action involves the inhibition of DUB activity within host cells, which can modulate the ubiquitination of key signaling proteins. This modulation may bolster the host's innate immune response to infection by mechanisms such as inducing the unfolded protein response (UPR) or enhancing the localization of antimicrobial agents like inducible nitric oxide synthase (iNOS) to pathogen-containing vacuoles . By targeting core host cellular processes rather than the pathogen itself, this research grade compound provides a valuable tool for exploring broad-spectrum, host-based approaches to combat infectious diseases, with a potentially lower risk of pathogen resistance . This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(E)-2-cyano-3-(dimethylamino)-N-methylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-9-7(11)6(4-8)5-10(2)3/h5H,1-3H3,(H,9,11)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JONZGHCELDAFSQ-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=CN(C)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)/C(=C/N(C)C)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Reagents

The reaction proceeds via deprotonation of N-methyl cyanoacetamide by a base (e.g., triethylamine or NaOH), generating a carbanion that attacks the carbonyl carbon of dimethylaminobenzaldehyde. Subsequent elimination of water yields the E-configured acrylamide. Key components include:

  • Aldehyde : 4-(Dimethylamino)benzaldehyde (1.0 mmol)

  • Methylene compound : N-Methyl cyanoacetamide (1.0 mmol)

  • Catalyst : Triethylamine (10 mol%) or NaOH (3 drops of 5M solution)

  • Solvent : Saturated NaCl solution (3 mL) or ethanol.

Experimental Protocol

  • Mixing : Combine 4-(dimethylamino)benzaldehyde, N-methyl cyanoacetamide, and catalyst in a round-bottom flask.

  • Heating : Reflux at 85°C for 240 minutes under conventional thermal conditions.

  • Workup : Extract the product with ethyl acetate (3 × 10 mL), concentrate under vacuum, and purify via hexane wash.

Table 1: Conventional Synthesis Yield Under Varied Conditions

CatalystSolventTime (min)Yield (%)
TriethylamineNaCl (aq)24098
NaOHNaCl (aq)24097
PyridineEthanol24070

Data adapted from optimized protocols for analogous compounds.

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency, reducing synthesis time from hours to minutes while maintaining high yields.

Optimization of Microwave Parameters

Key parameters include:

  • Power : 55 W

  • Temperature : 85°C (NaCl solution) or 65°C (ethanol)

  • Time : 35 minutes.

Stepwise Procedure

  • Reaction Setup : Combine reagents in a microwave-compatible vessel.

  • Irradiation : Expose the mixture to microwaves (55 W) with magnetic stirring.

  • Purification : Identical to conventional methods.

Table 2: Microwave vs. Conventional Synthesis

MethodTime (min)Yield (%)
Microwave3599
Conventional24098

Microwave irradiation eliminates prolonged heating, minimizing side reactions such as Z-isomer formation.

Solvent and Catalyst Optimization

Solvent Selection

  • Aqueous Systems : NaCl-saturated solutions improve microwave absorption, enhancing thermal transfer.

  • Ethanol : Yields moderate results (70–90%) but is preferable for solubility-sensitive substrates.

Catalyst Efficiency

  • Triethylamine : Superior yield (99%) due to strong base strength (pKa = 10.75), enabling complete deprotonation of N-methyl cyanoacetamide.

  • NaOH : Comparable efficacy but requires careful pH control to prevent hydrolysis.

Structural Characterization and Stereochemical Analysis

Spectroscopic Confirmation

  • NMR : Key signals include δ 7.8–8.2 ppm (vinyl proton, E-configuration) and δ 3.0–3.2 ppm (N-methyl and dimethylamino groups).

  • IR : Peaks at ~2200 cm⁻¹ (C≡N stretch) and 1650 cm⁻¹ (C=O amide).

X-Ray Crystallography

Single-crystal X-ray analysis confirms the E-geometry, with bond lengths of 1.45 Å (C=C) and 1.23 Å (C=O), consistent with α,β-unsaturated amides.

Comparative Analysis of Methodologies

ParameterConventionalMicrowave
Reaction Time240 min35 min
Energy ConsumptionHighLow
ScalabilityModerateHigh
Environmental ImpactHigherLower

Microwave methods align with green chemistry principles, reducing solvent waste and energy use .

Scientific Research Applications

Chemical Synthesis

Precursor for Heterocyclic Compounds

N1-methyl-2-cyano-3-(dimethylamino)acrylamide serves as a crucial precursor in the synthesis of various heterocyclic compounds, which are essential in medicinal chemistry. The compound's ability to participate in condensation and substitution reactions allows for the formation of diverse chemical entities.

Reaction Type Description
Condensation Active hydrogen on C-2 participates in reactions with various reagents.
Substitution Reactions occur at cyano and carbonyl functional groups.

Biological Applications

Biological Activity

Derivatives of this compound exhibit a range of biological activities. Research indicates that these derivatives can interact with biological targets, making them candidates for drug development.

Case Study: Anticancer Activity

In a study focusing on the anticancer potential of derivatives, compounds synthesized from this compound were evaluated for their cytotoxic effects on cancer cell lines. The results demonstrated significant inhibition of cell proliferation, suggesting potential therapeutic applications .

Medicinal Chemistry

Development of Chemotherapeutic Agents

The compound has been highlighted for its potential in developing novel chemotherapeutic agents. Its derivatives have shown promise in inhibiting specific enzymes associated with cancer progression.

Example: Enzyme Inhibition

One notable application involves the inhibition of catechol-O-methyltransferase (COMT), an enzyme implicated in various diseases, including Parkinson's disease. Compounds derived from this compound have been studied for their efficacy as COMT inhibitors .

Industrial Applications

Production of Industrial Chemicals

This compound is utilized in the production of various industrial chemicals and materials. Its reactivity makes it suitable for creating polymers and other synthetic materials.

Industry Application Description
Polymer Production Used as a monomer in synthesizing polymers with specific properties.
Chemical Manufacturing Serves as an intermediate in producing other industrial chemicals.

Mechanism of Action

The mechanism of action of N1-methyl-2-cyano-3-(dimethylamino)acrylamide involves its ability to participate in various chemical reactions due to the presence of active hydrogen on C-2 and functional groups such as cyano and carbonyl . These functional groups enable the compound to interact with different molecular targets and pathways, leading to the formation of biologically active compounds.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological, physical, and chemical properties of acrylamides are highly dependent on substituents. Below is a comparison with key analogs:

Compound Name Substituents Key Properties Applications Reference
N1-methyl-2-cyano-3-(dimethylamino)acrylamide N1-methyl, 2-cyano, 3-dimethylamino Moderate polarity, potential for cycloaddition reactions Organic synthesis, polymer precursors
N-(6-acetylbenzothiazol-2-yl)-2-cyano-3-(dimethylamino)acrylamide Benzothiazole ring at N1, 6-acetyl group Enhanced π-conjugation, possible antimicrobial activity Antimicrobial agents
2-Cyano-3-(4-(dimethylamino)phenyl)-N-(1-phenylethyl)acrylamide 4-(dimethylamino)phenyl at 3-position, phenylethyl at N1 Increased lipophilicity, fluorescence modulation Photophysical probes
Poly[N,N-(dimethylamino)ethyl acrylamide] (PDMAEAm) Hydrolytically stable acrylamide backbone Charge-shifting, biocompatible Gene delivery polymers
2-Cyano-3-(3,4-dihydroxyphenyl)-N-(1-phenylethyl)acrylamide 3,4-dihydroxyphenyl at 3-position Antioxidant potential, catechol-like reactivity Biomedical applications
Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups: The cyano group in this compound increases reactivity in cycloadditions compared to hydroxyl or acetyl-substituted analogs .
  • N1-Substituents : Bulkier groups (e.g., phenylethyl in ) reduce solubility in polar solvents but enhance binding to hydrophobic targets. The methyl group in the parent compound balances reactivity and solubility.

Physicochemical Properties

  • Fluorescence Modulation: Dimethylamino groups in acrylamides (e.g., ) influence fluorescence quantum yields (Φf). The parent compound’s Φf remains unstudied but could align with trends observed in analogs.
  • Hydrolytic Stability : Unlike ester-based polymers (e.g., PDMAEA), acrylamide derivatives like PDMAEAm exhibit slower hydrolysis, a property relevant to the parent compound if used in polymers .

Biological Activity

N1-Methyl-2-cyano-3-(dimethylamino)acrylamide is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C8H10N2O
  • Molecular Weight : 150.18 g/mol

The compound features a cyano group, which contributes to its reactivity and biological activity, particularly in the context of enzyme inhibition and cytotoxicity against cancer cells.

The mechanism of action of this compound involves its ability to act as an electrophilic agent. The presence of the cyano and carbonyl groups allows it to participate in Michael addition reactions, forming covalent bonds with nucleophilic residues in target proteins. This property is crucial for its activity as a potential therapeutic agent against various diseases, including cancer.

Anticancer Activity

Numerous studies have investigated the anticancer properties of this compound and its derivatives. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines.

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF-77.53
HepG221.62
PC338.36
Hep-214.68

The above table summarizes the IC50 values, indicating the concentration required to inhibit cell viability by 50%. The lower the IC50 value, the more potent the compound is against that specific cell line.

Antimicrobial Activity

In addition to anticancer properties, derivatives of this compound have demonstrated antimicrobial activity against various bacterial strains. This broad-spectrum activity highlights its potential as a lead compound for developing new antibiotics.

Table 2: Antimicrobial Activity of this compound Derivatives

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
E. coli15
P. aeruginosa20
B. cereus10

Study on JAK3 Inhibition

A notable study explored the use of this compound as a selective inhibitor for Janus Kinase 3 (JAK3). The compound exhibited high selectivity over JAK1, with an IC50 value significantly lower than that of other tested compounds.

Table 3: JAK3 Inhibition Values for this compound

CompoundIC50 (nM)Selectivity Ratio (JAK3/JAK1)
N1-methyl derivative35330

This study emphasizes the potential of this compound in treating autoimmune diseases through targeted inhibition of JAK3 pathways .

Q & A

Q. What are the optimal synthetic routes for N1-methyl-2-cyano-3-(dimethylamino)acrylamide, and how can reaction conditions be controlled to maximize yield?

Methodological Answer: The synthesis of acrylamide derivatives typically involves condensation reactions between aldehydes and amines or amides under basic conditions. For example, analogous compounds like (2E)-3-(2-chlorophenyl)-N-[4-(dimethylamino)phenyl]prop-2-enamide are synthesized via base-catalyzed condensation of aldehydes and amines . Key parameters include:

  • Temperature: Maintain 60–80°C to balance reaction rate and side-product formation.
  • Catalysts: Use NaOH or KOH to deprotonate intermediates and drive the reaction forward.
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity.
  • pH Control: Neutral to slightly basic conditions (pH 7–9) prevent undesired hydrolysis of the cyano group.
    Reference analogous protocols for acrylamide derivatives to optimize conditions .

Q. How can the molecular structure of this compound be rigorously characterized?

Methodological Answer: Combine multiple spectroscopic and crystallographic techniques:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., E/Z configuration).
  • Mass Spectrometry (HRMS): Validate molecular weight and fragmentation patterns.
  • X-Ray Crystallography: Resolve 3D structure and confirm bond angles, as demonstrated for structurally related compounds like 3-benzylamino-2-cyano-N-[N-(2-fluorophenyl)carbamoyl]-3-(methylsulfanyl)acrylamide .
  • FT-IR: Identify functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, acrylamide C=O at ~1650 cm⁻¹).

Q. What factors influence the stability and solubility of this compound in aqueous and organic solvents?

Methodological Answer:

  • Solubility: The dimethylamino group enhances solubility in polar solvents (e.g., DMSO, methanol). The cyano group reduces hydrophilicity, requiring co-solvents like acetonitrile for aqueous solutions.
  • Stability:
    • pH Sensitivity: Avoid strongly acidic conditions (pH < 4) to prevent hydrolysis of the acrylamide bond.
    • Temperature: Store at –20°C in inert atmospheres (N₂/Ar) to minimize thermal degradation.
    • Counterions: Hydrochloride salts (e.g., as in benzo[d]thiazole derivatives) improve stability and solubility .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

Methodological Answer:

  • Substituent Variation: Synthesize analogs with modified cyano, dimethylamino, or methyl groups. For example, replacing the cyano group with a sulfonyl moiety (as in menin inhibitors) can alter target binding .
  • Assay Selection: Use enzyme inhibition assays (e.g., kinase or protease panels) and cell-based viability tests (e.g., MTT assays on cancer cell lines).
  • Computational Modeling: Perform docking studies with targets like cysteine proteases or kinases to predict binding modes, referencing co-crystal structures of related acrylamides .

Q. What in vivo models are suitable for testing the pharmacokinetics and toxicity of this compound?

Methodological Answer:

  • Pharmacokinetics:
    • Rodent Models: Administer intravenously/orally and measure plasma half-life using LC-MS/MS.
    • Metabolite Tracking: Monitor urinary mercapturic acid derivatives (e.g., AAMA/GAMA analogs) as biomarkers .
  • Toxicity:
    • Neurotoxicity Screening: Assess motor function in zebrafish or rodent models, given acrylamide’s known neurotoxic effects .
    • Genotoxicity: Conduct Ames tests or Comet assays to evaluate DNA damage.

Q. What analytical methods are recommended for quantifying this compound in complex biological matrices?

Methodological Answer:

  • LC-MS/MS: Use a C18 column with mobile phase (0.1% formic acid in water/acetonitrile) for high sensitivity.
  • Hemoglobin Adducts: Quantify covalent adducts (e.g., AAVal/GAVal analogs) via enzymatic digestion and LC-MS, leveraging methods for acrylamide biomonitoring .
  • Calibration Standards: Prepare matrix-matched standards to account for ion suppression/enhancement.

Q. How can contradictory data on biological activity (e.g., antimicrobial vs. anticancer effects) be resolved?

Methodological Answer:

  • Dose-Response Analysis: Establish IC₅₀ curves across multiple cell lines (e.g., MV4-11 leukemia vs. bacterial strains) to identify selective activity .
  • Target Validation: Use CRISPR knockout or siRNA silencing to confirm involvement of specific pathways (e.g., kinase signaling vs. membrane disruption).
  • Assay Reproducibility: Cross-validate results in independent labs with standardized protocols (e.g., CLSI guidelines for antimicrobial testing).

Q. What strategies can elucidate interactions between this compound and its molecular targets (e.g., enzymes, receptors)?

Methodological Answer:

  • Covalent Binding Studies: Utilize mass spectrometry to detect adduct formation, as seen with acrylamide-based covalent inhibitors like M-525 .
  • Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (KD, kon/koff) for non-covalent interactions.
  • Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) to differentiate modes of interaction (e.g., hydrophobic vs. hydrogen bonding) .

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